![molecular formula C10H12N4 B13881022 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 2-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its ability to interact with nucleic acids and proteins makes it a valuable tool in medicinal chemistry for drug design and development.
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
2-Aminomethylpyridine: A pyridine derivative with an aminomethyl group.
Uniqueness: 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
6-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-8-12-5-6-14(8)7-9-3-2-4-10(11)13-9/h2-6H,7H2,1H3,(H2,11,13) |
InChI-Schlüssel |
USHWQGIGEYNIFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
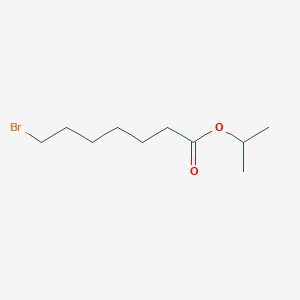
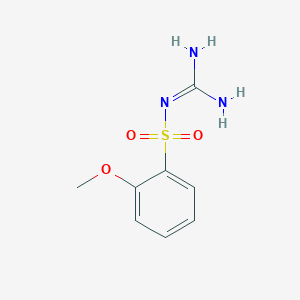
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
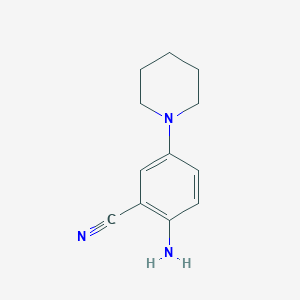
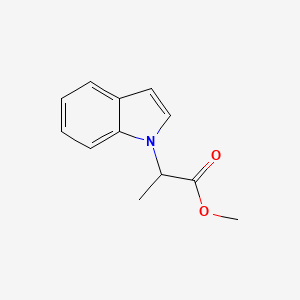
![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)


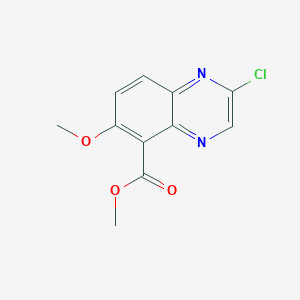
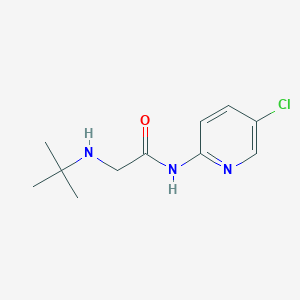
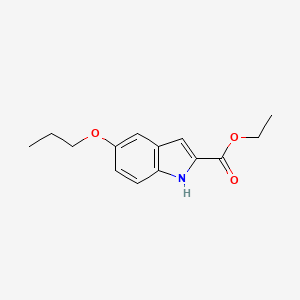
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
